molecular formula C7H7N3O2S B2739064 Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 96356-04-6

Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No. B2739064
CAS RN: 96356-04-6
M. Wt: 197.21
InChI Key: OUIMDVXCSDZLLB-UHFFFAOYSA-N
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Description

Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, also known as ET6, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. ET6 is a sulfur-containing compound that has a fused imidazole-thiadiazole ring system. The unique structure of ET6 makes it an attractive target for researchers to explore its synthesis, properties, and potential applications.

Scientific Research Applications

Antiulcer Agents

Research has identified that derivatives of imidazo[1,2-a]pyridines, related to Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, have potential as antiulcer agents. These compounds demonstrate cytoprotective properties in models of gastric ulcers, although they did not show significant antisecretory activity. The study emphasizes the synthesis and biological evaluation of these compounds, highlighting their potential in antiulcer therapeutic applications (Starrett et al., 1989).

Anticancer Activity

A significant application of this compound derivatives is in the field of oncology. Research on novel imidazo[2,1-b]thiazole linked thiadiazole conjugates has shown promising anti-proliferative efficacy against hepatic cancer cell lines. Molecular docking studies indicate strong interactions with target proteins, suggesting these compounds as potential candidates for treating hepatocellular carcinoma (Rashdan et al., 2020).

Antimicrobial and Antitubercular Agents

Enzyme Inhibition for Therapeutic Applications

Another critical application of this compound derivatives is as enzyme inhibitors. These compounds have been investigated for their ability to selectively inhibit carbonic anhydrase and acetylcholinesterase enzymes, which are targets for treating various conditions, including glaucoma, epilepsy, and Alzheimer's disease. Research demonstrates their potent inhibitory activity, offering a promising approach for drug development (Askin et al., 2021).

properties

IUPAC Name

ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-2-12-6(11)5-3-10-7(9-5)13-4-8-10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIMDVXCSDZLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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